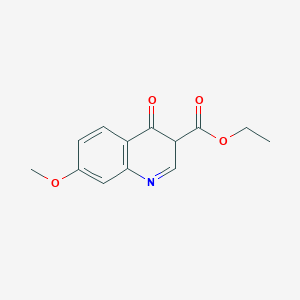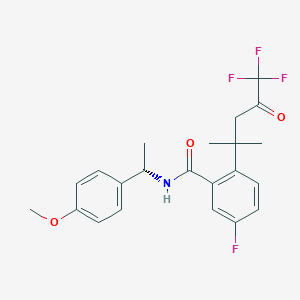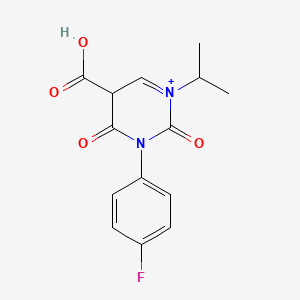
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidin-1-ium ring, and carboxylic acid functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic conditions, followed by oxidation and cyclization reactions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to optimize reaction times and reduce costs. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-fluorophenyl)-3-pyridinecarboxylic acid
- (3-Fluorophenyl-1-yl)boronic acid
- (4-Fluorophenyl)boric acid
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidin-1-ium ring structure is particularly noteworthy, as it can interact with a wide range of biological targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C14H14FN2O4+ |
|---|---|
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c1-8(2)16-7-11(13(19)20)12(18)17(14(16)21)10-5-3-9(15)4-6-10/h3-8,11H,1-2H3/p+1 |
InChI-Schlüssel |
NTLYLRGTAULEOI-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)[N+]1=CC(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


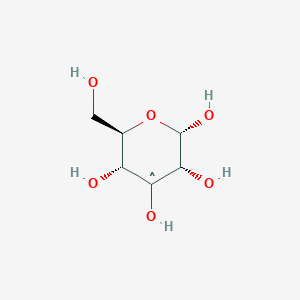
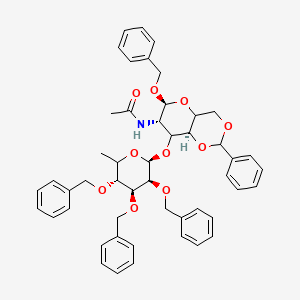
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)
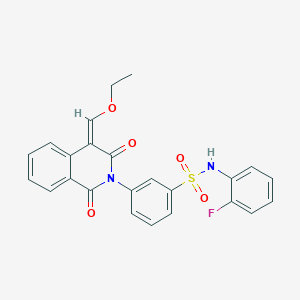
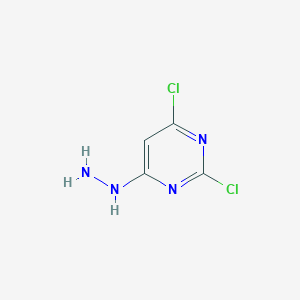

![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12342686.png)


